Antifungal Potency: 2-(4-Ethoxyphenyl)imidazole Conjugate (5e) MIC Comparison vs. Substituted Phenyl Analogs
In a direct head-to-head comparison of 15 imidazole-semicarbazone conjugates (5a–o) against four fungal strains, the compound bearing the 4-ethoxyphenyl fragment (5e) demonstrated the most potent antifungal activity against both C. tropicalis and C. parapsilosis [1]. The MIC value of 0.304 µmol/mL for 5e was lower than that of other substituted phenyl analogs (e.g., 5c with MIC = 0.311 µmol/mL against C. albicans), establishing the 4-ethoxy substitution as the optimal modification within this congeneric series [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 0.304 µmol/mL (Compound 5e, bearing 4-ethoxyphenyl fragment) |
| Comparator Or Baseline | Compound 5c: MIC = 0.311 µmol/mL against C. albicans; Compound 5k/5l: MIC = 0.287 µmol/mL against C. albicans |
| Quantified Difference | 5e was the most potent against C. tropicalis and C. parapsilosis; 5c, 5k, 5l were optimal against C. albicans |
| Conditions | In vitro DIZ and MIC assays against C. tropicalis, C. parapsilosis, and C. albicans fungal strains |
Why This Matters
This direct comparative MIC data identifies the 4-ethoxyphenyl moiety as the critical substituent for achieving optimal potency against specific Candida species, guiding the rational selection of this scaffold for antifungal lead optimization.
- [1] Molecules. 2019, 24(1), 200. Al-Wabli RI, et al. Synthesis and Spectroscopic Identification of Certain Imidazole-Semicarbazone Conjugates Bearing Benzodioxole Moieties: New Antifungal Agents. DOI: 10.3390/molecules24010200 View Source
